molecular formula C15H13N3O4S B6078258 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl nicotinate

2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl nicotinate

Cat. No. B6078258
M. Wt: 331.3 g/mol
InChI Key: KLPWQSDNGJYNTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl nicotinate, also known as DBIBEN, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. DBIBEN is a heterocyclic compound that contains both a benzisothiazole and a nicotinate group. In

Scientific Research Applications

2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl nicotinate has shown potential applications in various fields of scientific research. It has been studied for its anti-tumor properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl nicotinate has been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models. It has also been studied for its neuroprotective properties and has been shown to protect neurons from oxidative stress.

Mechanism of Action

The exact mechanism of action of 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl nicotinate is not fully understood. However, studies have shown that it acts as a potent inhibitor of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and its inhibition can lead to changes in gene expression patterns. This may explain some of the observed effects of 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl nicotinate, such as its anti-tumor and anti-inflammatory properties.
Biochemical and Physiological Effects:
2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl nicotinate has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to inhibition of tumor growth. It has also been shown to reduce the production of inflammatory cytokines, leading to a reduction in inflammation. Additionally, 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl nicotinate has been shown to increase levels of antioxidant enzymes, leading to a reduction in oxidative stress.

Advantages and Limitations for Lab Experiments

2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl nicotinate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to be stable under a variety of conditions. Additionally, it has been shown to have low toxicity in animal models. However, one limitation of 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl nicotinate is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl nicotinate. One area of interest is its potential use as a treatment for cancer. Further studies are needed to determine its efficacy in animal models and potential side effects. Additionally, 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl nicotinate may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Further research is needed to determine its efficacy in animal models and potential mechanisms of action. Finally, further studies are needed to determine the optimal dosage and administration of 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl nicotinate for various applications.
Conclusion:
In conclusion, 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl nicotinate is a promising compound with potential applications in various fields of scientific research. Its synthesis method has been optimized to produce high yields and purity, and it has been shown to have anti-tumor, anti-inflammatory, and neuroprotective properties. While there are some limitations to its use in lab experiments, there are several future directions for research on 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl nicotinate, including its potential use as a treatment for cancer and neurodegenerative diseases.

Synthesis Methods

2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl nicotinate can be synthesized through a multi-step process starting with the reaction of 2-aminobenzisothiazole with acetic anhydride. The resulting product is then reacted with nicotinic acid to yield 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl nicotinate. This synthesis method has been optimized to produce high yields and purity of 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl nicotinate.

properties

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c19-15(11-4-3-7-16-10-11)22-9-8-17-14-12-5-1-2-6-13(12)23(20,21)18-14/h1-7,10H,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPWQSDNGJYNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCOC(=O)C3=CN=CC=C3)NS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.